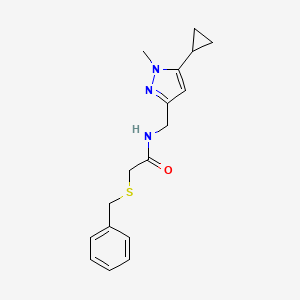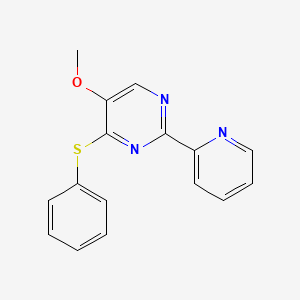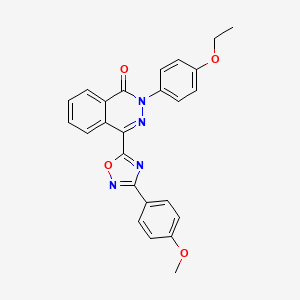![molecular formula C10H7N5 B2711540 (2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile CAS No. 58259-74-8](/img/structure/B2711540.png)
(2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Molecular Structure Analysis
The molecule contains a pyridine ring, which contributes to its aromaticity and stability. The presence of the amino and nitrile groups can significantly influence the compound’s reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the amino group (-NH2) can participate in acid-base reactions, and the nitrile group (-CN) can undergo hydrolysis, reduction, and other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile and amino groups could enhance its solubility in polar solvents .科学的研究の応用
Coordination Chemistry and Material Science
One area of application involves the study of metal ion-mediated reactions and the synthesis of coordination polymers. For example, research has explored metal ion (Ni(II) vs Co(II))-mediated unusual amine-imine interconversion in conjugated amine-ene-imine ligands. This study highlighted the intricate redox chemistry and potential applications in material science due to the structural and electronic versatility of these complexes (Bag, Barman, & Pal, 2020). Similarly, another study focused on the synthesis of metal–organic coordination polymers containing multiple chiral centers, suggesting their potential in asymmetric catalysis and materials science (Yang, Xie, Zou, Sun, & Wu, 2011).
Biological Imaging and Sensing
Related compounds have been applied in biological imaging, particularly in the development of fluorescent sensors for metal ions. For instance, midrange affinity fluorescent Zn(II) sensors from the Zinpyr family have been synthesized for biological imaging applications, indicating the relevance of these compounds in biochemistry and cellular biology (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Catalytic Activity
Research into the catalytic activity of related complexes has shown their utility in various chemical transformations. For example, Ti(IV) and Zr(IV) complexes derived from related ligands have demonstrated activity in asymmetric hydroamination/cyclization of aminoalkenes, showcasing their potential as catalysts in organic synthesis (Xiang, Song, & Zi, 2008).
Molecular Chemosensors
Moreover, related compounds have been developed as chemosensors for detecting metal ions. A study on a simple pyridine-based chemosensor emphasized its utility for highly sensitive and selective mercury(II) detection, underlining the importance of these compounds in environmental monitoring and safety (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).
Antimicrobial and Antitumor Studies
Lastly, zinc(II) complexes with pyridine thiazole derivatives have been synthesized and studied for their antimicrobial and antitumor activities. This research underscores the potential therapeutic applications of these complexes in medicine and pharmacology (Xun-Zhong, An-sheng, Fu-Ran, Min-Cheng, Yan-zhi, Meng, & Yu, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
(Z)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-4-9(13)10(5-12)15-7-8-2-1-3-14-6-8/h1-3,6-7H,13H2/b10-9-,15-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHWWJVZIGPOKI-GEZCQDGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2711458.png)

![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)


![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)

![4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide](/img/structure/B2711469.png)
![methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2711470.png)

![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711472.png)


